molecular formula C23H26N2O4 B281898 7-{2-[4-(4-methoxyphenyl)-1-piperazinyl]ethoxy}-4-methyl-2H-chromen-2-one

7-{2-[4-(4-methoxyphenyl)-1-piperazinyl]ethoxy}-4-methyl-2H-chromen-2-one

Cat. No. B281898
M. Wt: 394.5 g/mol
InChI Key: JPWMUZSDMPUGAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-{2-[4-(4-methoxyphenyl)-1-piperazinyl]ethoxy}-4-methyl-2H-chromen-2-one, also known as TAK-875, is a potent and selective GPR40 agonist. It has been extensively studied for its potential use in the treatment of type 2 diabetes mellitus (T2DM).

Mechanism of Action

7-{2-[4-(4-methoxyphenyl)-1-piperazinyl]ethoxy}-4-methyl-2H-chromen-2-one works by binding to and activating GPR40, which is expressed in pancreatic beta cells. Activation of GPR40 leads to the release of intracellular calcium ions and subsequent insulin secretion. 7-{2-[4-(4-methoxyphenyl)-1-piperazinyl]ethoxy}-4-methyl-2H-chromen-2-one has been shown to be a potent and selective GPR40 agonist, with minimal off-target effects.
Biochemical and Physiological Effects:
7-{2-[4-(4-methoxyphenyl)-1-piperazinyl]ethoxy}-4-methyl-2H-chromen-2-one has been shown to improve glucose control and increase insulin secretion in preclinical studies and phase 2 clinical trials. It has also been shown to have a favorable safety profile, with no significant adverse effects reported. 7-{2-[4-(4-methoxyphenyl)-1-piperazinyl]ethoxy}-4-methyl-2H-chromen-2-one has been shown to be effective in both lean and obese animal models of T2DM.

Advantages and Limitations for Lab Experiments

7-{2-[4-(4-methoxyphenyl)-1-piperazinyl]ethoxy}-4-methyl-2H-chromen-2-one has several advantages for use in lab experiments. It is a potent and selective GPR40 agonist, with well-established synthesis methods and a favorable safety profile. However, 7-{2-[4-(4-methoxyphenyl)-1-piperazinyl]ethoxy}-4-methyl-2H-chromen-2-one has some limitations, including its relatively short half-life and potential for off-target effects at high concentrations.

Future Directions

There are several future directions for the study of 7-{2-[4-(4-methoxyphenyl)-1-piperazinyl]ethoxy}-4-methyl-2H-chromen-2-one. One potential direction is the development of more potent and selective GPR40 agonists with longer half-lives. Another direction is the investigation of the long-term safety and efficacy of 7-{2-[4-(4-methoxyphenyl)-1-piperazinyl]ethoxy}-4-methyl-2H-chromen-2-one in larger clinical trials. Additionally, the potential use of 7-{2-[4-(4-methoxyphenyl)-1-piperazinyl]ethoxy}-4-methyl-2H-chromen-2-one in combination with other antidiabetic agents could be explored. Finally, the role of GPR40 in other physiological processes could be investigated, potentially leading to the development of new therapies for other diseases.

Synthesis Methods

The synthesis of 7-{2-[4-(4-methoxyphenyl)-1-piperazinyl]ethoxy}-4-methyl-2H-chromen-2-one involves several steps, including the preparation of 4-methyl-2H-chromen-2-one, 4-methoxyphenylpiperazine, and 2-(2-chloroethoxy)ethanol. These intermediates are then combined to form 7-{2-[4-(4-methoxyphenyl)-1-piperazinyl]ethoxy}-4-methyl-2H-chromen-2-one. The synthesis method has been well established and optimized, with high yields and purity.

Scientific Research Applications

7-{2-[4-(4-methoxyphenyl)-1-piperazinyl]ethoxy}-4-methyl-2H-chromen-2-one has been extensively studied for its potential use in the treatment of T2DM. It works by activating GPR40, a G-protein coupled receptor that is expressed in pancreatic beta cells. Activation of GPR40 leads to increased insulin secretion and improved glucose control. 7-{2-[4-(4-methoxyphenyl)-1-piperazinyl]ethoxy}-4-methyl-2H-chromen-2-one has been shown to be effective in preclinical studies and phase 2 clinical trials, with a favorable safety profile.

properties

Molecular Formula

C23H26N2O4

Molecular Weight

394.5 g/mol

IUPAC Name

7-[2-[4-(4-methoxyphenyl)piperazin-1-yl]ethoxy]-4-methylchromen-2-one

InChI

InChI=1S/C23H26N2O4/c1-17-15-23(26)29-22-16-20(7-8-21(17)22)28-14-13-24-9-11-25(12-10-24)18-3-5-19(27-2)6-4-18/h3-8,15-16H,9-14H2,1-2H3

InChI Key

JPWMUZSDMPUGAK-UHFFFAOYSA-N

SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)OCCN3CCN(CC3)C4=CC=C(C=C4)OC

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)OCCN3CCN(CC3)C4=CC=C(C=C4)OC

Origin of Product

United States

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